molecular formula C10H8BrNO3 B1414169 Methyl 4-bromo-3-cyano-2-methoxybenzoate CAS No. 1805101-91-0

Methyl 4-bromo-3-cyano-2-methoxybenzoate

Cat. No.: B1414169
CAS No.: 1805101-91-0
M. Wt: 270.08 g/mol
InChI Key: HWGYRPPERLABKT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-cyano-2-methoxybenzoate is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-cyano-2-methoxybenzoate typically involves the bromination of a methoxybenzoate precursor followed by the introduction of a cyano group. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyanation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-cyano-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-bromo-3-cyano-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-cyano-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups can participate in various binding interactions, influencing the compound’s biological activity. The methoxy group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-3-cyano-2-methoxybenzoate is unique due to the presence of both a bromine atom and a cyano group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 4-bromo-3-cyano-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-9-6(10(13)15-2)3-4-8(11)7(9)5-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGYRPPERLABKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C#N)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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